molecular formula C8H14O B176832 5,5-Dimethyl-3-hexyn-1-ol CAS No. 105418-43-7

5,5-Dimethyl-3-hexyn-1-ol

Cat. No. B176832
M. Wt: 126.2 g/mol
InChI Key: UBKDWFWJSKMFQA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-hexyn-1-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is used in industrial and scientific research .


Synthesis Analysis

The synthesis of 5,5-Dimethyl-3-hexyn-1-ol can be achieved from hexanoic anhydride. The anhydride reacts with an excess of hydrogen bromide to produce 3-bromo hexanoic acid. This acid is then reduced using sodium bisulfite to yield 3-hexanol . Additionally, it can be synthesized via one-pot palladium-mediated hydrostannylation/Stille cross-coupling .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-3-hexyn-1-ol includes a hexynol skeleton, which is a hexane chain with a triple bond and a hydroxyl group. It also has two methyl groups attached . The SMILES string representation is CC(C)CC(C)(O)C#C .


Chemical Reactions Analysis

The bimolecular rate constant for the reaction of the hydroxyl radical (OH) with 3,5-dimethyl-1-hexyn-3-ol has been measured using the relative rate technique . Furthermore, the reaction of CO2 with 3,5-dimethyl-1-hexyn-3-ol catalyzed by CuCl in different ionic liquids and solvents has been investigated .


Physical And Chemical Properties Analysis

5,5-Dimethyl-3-hexyn-1-ol is a liquid with a density of 0.859 g/mL at 25 °C . It has a refractive index of 1.434 . The boiling point is 150-151 °C .

Scientific Research Applications

Synthesis and Chemical Properties

5,5-Dimethyl-3-hexyn-1-ol is involved in various synthetic processes and the study of chemical properties. For instance, it's used in the synthesis of monocyclic 5H-1, 2-oxathioles, a class of α,β-unsaturated sulfenic acid ester. These compounds have significant chemical properties, such as oxidation potentials lower than those of sulfides and acyclic sulfenate esters, and they can thermally provide other chemicals like 2-(1-adamantyl)-3-chloro-4-methylthiophene (Ono et al., 2003).

Exploration in Quantum Chemistry and Molecular Docking

5,5-Dimethyl-3-hexyn-1-ol derivatives are explored in quantum chemistry and molecular docking studies. For instance, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative, is studied using experimental spectroscopies and theoretical methods like Density Functional Theory (DFT). These studies involve vibrational frequency analysis, NMR, and UV–Vis spectroscopy, showing charge interchange within the molecule and providing insights into donor-acceptor interactions and charge distribution. Moreover, these compounds are evaluated for interactions with different protein receptors, suggesting potential applications in drug discovery (Fatima et al., 2021).

Optical and Electrochemical Properties

5,5-Dimethyl-3-hexyn-1-ol derivatives exhibit remarkable optical properties. For example, certain derivatives show second-order optical properties and an electric field enhancement of effective second-order susceptibility. This indicates potential applications in fields like photonics and nano-electronics (Kolev et al., 2007). Additionally, a carbon paste electrode modified with carbon nanotubes and derivatives of 5,5-Dimethyl-3-hexyn-1-ol was used to create a novel electrochemical sensor, demonstrating new electrochemical performances for the detection of certain compounds (Beitollahi et al., 2012).

Safety And Hazards

When handling 5,5-Dimethyl-3-hexyn-1-ol, it is advised to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

5,5-dimethylhex-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7-9/h9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKDWFWJSKMFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438794
Record name 3-Hexyn-1-ol, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylhex-3-yn-1-ol

CAS RN

105418-43-7
Record name 3-Hexyn-1-ol, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhex-3-yn-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Lamby - 1971 - digitalworks.union.edu
The following thesis concerns the preparation of several alkynes and their conversion to alkenynes. Alkynes are of interest because of their potential biological activity (1), general …
Number of citations: 2 digitalworks.union.edu

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